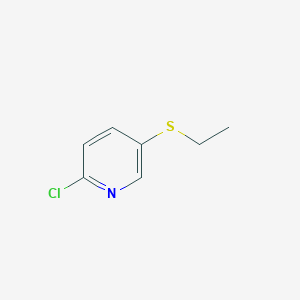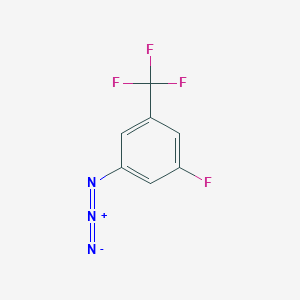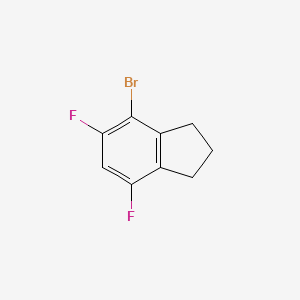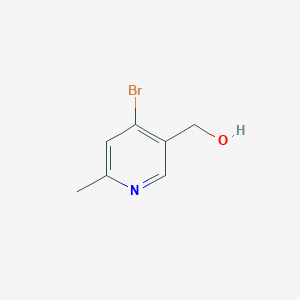![molecular formula C8H11BrO2 B13458354 (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S,7S)-7-bromobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
Bromination: The starting material, bicyclo[4.1.0]heptane, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (OH-, NH2-, SH-), solvents (water, ethanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane), room temperature.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Brominated carboxylic acids: Compounds with bromine and carboxylic acid functional groups but different core structures.
Uniqueness
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H11BrO2 |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
(1S,6R)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H11BrO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8? |
InChI-Schlüssel |
SYFAQQMTYSCLJX-OFWQXNEASA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C2(C(=O)O)Br |
Kanonische SMILES |
C1CCC2C(C1)C2(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
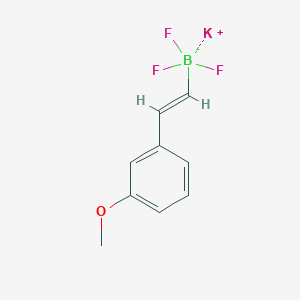
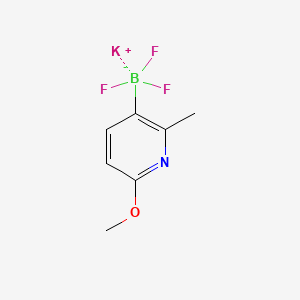
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

